molecular formula C16H15NO3 B555255 4-Benzoyl-D-phenylalanine CAS No. 201466-03-7

4-Benzoyl-D-phenylalanine

Cat. No. B555255
M. Wt: 269.29 g/mol
InChI Key: TVIDEEHSOPHZBR-CQSZACIVSA-N
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Description

4-Benzoyl-D-phenylalanine is a photoreactive amino acid . It can easily be incorporated into a peptide by solid-phase synthesis and finds application as a photolabel . It is an important raw material as well as an intermediate in organic synthesis .


Synthesis Analysis

The synthesis of 4-Benzoyl-D-phenylalanine involves several steps. For instance, a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine (Abpa) and its Fmoc-protected version were synthesized from 3-(4-bromophenyl)-1-propanol in 11 steps with an overall 12.5% yield . The amino acid contains both a photoreactive benzophenone and a clickable terminal alkyne .


Molecular Structure Analysis

The molecular formula of 4-Benzoyl-D-phenylalanine is C16H15NO3 . Its average mass is 269.295 Da and its monoisotopic mass is 269.105194 Da .


Chemical Reactions Analysis

The chemical reactions involving 4-Benzoyl-D-phenylalanine are complex and involve multiple steps. For example, the Friedel-Crafts benzoylation of L-phenylalanine with benzoyl chloride in trifluoromethanesulfonic acid (TfOH) has been reported .


Physical And Chemical Properties Analysis

4-Benzoyl-D-phenylalanine has a density of 1.2±0.1 g/cm^3 . Its boiling point is 467.6±40.0 °C at 760 mmHg . The vapour pressure is 0.0±1.2 mmHg at 25°C . The enthalpy of vaporization is 76.9±3.0 kJ/mol . The flash point is 236.6±27.3 °C . The index of refraction is 1.616 .

Scientific Research Applications

1. Photoreactive Labeling in Biochemical Analysis

  • Application Summary : 4-Benzoyl-D-phenylalanine is used as a photoreactive label in biochemical functional analysis . It’s a photoreactive amino acid that can be incorporated into a peptide by solid-phase synthesis .
  • Methods of Application : The photophore-bearing L-phenylalanine derivatives, including 4-Benzoyl-D-phenylalanine, are inoculated into a Klebsiella sp. isolated from the rhizosphere of a wild dipterocarp sapling under nitrogen-limiting conditions .
  • Results or Outcomes : The proportions of metabolites were quite distinct for each photophore. These results indicated that photophores affected substrate recognition in rhizobacterial metabolic pathways, and differential photoaffinity labeling could be achieved using different photophore-containing L-phenylalanine derivatives .

2. Organic Synthesis

  • Application Summary : 4-Benzoyl-D-phenylalanine is an important raw material and intermediate in organic synthesis .
  • Methods of Application : The solubility of α-amino acids and the properties of the Friedel-Crafts reaction catalyzed by TfOH enabled direct benzoylation of L-phenylalanine .
  • Results or Outcomes : The inoculation of 4-benzoyl-L-phenylalanine into Klebsiella sp. CK6 in standing culture afforded benzoyl-substituted PAA and phenylethanol (PE) derivatives .

3. Biosynthesis of L-Phenylalanine

  • Application Summary : 4-Benzoyl-D-phenylalanine is used in the biosynthesis of L-phenylalanine in E. coli from inexpensive aromatic precursors .
  • Methods of Application : The engineered L-phenylalanine biosynthesis pathway comprises two modules: the first module converts aromatic precursors and glycine into phenylpyruvate, the key precursor for L-phenylalanine. The second module catalyzes phenylpyruvate to L-phenylalanine .
  • Results or Outcomes : The engineered E. coli containing these two modules could produce L-phenylalanine from benzaldehyde with a conversion rate of 69%. The biosynthetic pathway was expanded to produce L-phenylalanine from benzyl alcohol, constructing the cofactor self-sufficient biosynthetic pathway to synthesize L-phenylalanine without any additional reductant .

4. Dietary Supplements

  • Application Summary : L-phenylalanine, which can be synthesized from 4-Benzoyl-D-phenylalanine, is extensively used in dietary supplements .
  • Methods of Application : L-phenylalanine is often included in dietary supplements in its free form. It can also be incorporated into protein powders or meal replacement shakes .
  • Results or Outcomes : As an essential amino acid, L-phenylalanine plays a crucial role in protein synthesis and various metabolic functions. It’s also a precursor for several important molecules in the body, including tyrosine, dopamine, epinephrine, and norepinephrine .

5. Cosmetics Industry

  • Application Summary : L-phenylalanine, derived from 4-Benzoyl-D-phenylalanine, is used in the cosmetics industry .
  • Methods of Application : L-phenylalanine can be incorporated into various cosmetic products, including skin care products, hair care products, and makeup .
  • Results or Outcomes : L-phenylalanine can contribute to the antioxidant, anti-aging, and moisturizing properties of cosmetic products .

6. Chemical Industry

  • Application Summary : L-phenylalanine, which can be synthesized from 4-Benzoyl-D-phenylalanine, is used in the chemical industry .
  • Methods of Application : L-phenylalanine can be used as a building block in the synthesis of a variety of chemical products .
  • Results or Outcomes : The use of L-phenylalanine in the chemical industry contributes to the production of a wide range of products, including plastics, resins, and other polymers .

Safety And Hazards

When handling 4-Benzoyl-D-phenylalanine, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid contact with skin, eyes, or clothing . Ingestion and inhalation should also be avoided .

Future Directions

The future directions of 4-Benzoyl-D-phenylalanine research could involve its use in peptide photoaffinity labeling . The efficiency of Abpa was demonstrated by photoaffinity labeling experiments using photoactivatable probes of α-conotoxin MI . This opens up possibilities for future research in this area.

properties

IUPAC Name

(2R)-2-amino-3-(4-benzoylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c17-14(16(19)20)10-11-6-8-13(9-7-11)15(18)12-4-2-1-3-5-12/h1-9,14H,10,17H2,(H,19,20)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVIDEEHSOPHZBR-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427219
Record name D-4-Benzoylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzoyl-D-phenylalanine

CAS RN

201466-03-7
Record name p-Benzoyl-D-phenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201466037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-4-Benzoylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name P-BENZOYL-D-PHENYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VDB265UYR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
C Das, O Berezovska, TS Diehl, C Genet… - Journal of the …, 2003 - ACS Publications
… Further modification of decapeptide 11 led to the discovery of the highly potent 17, identical to 11 except that 4-benzoyl-d-phenylalanine is the sixth residue. This peptide inhibited γ-…
Number of citations: 122 pubs.acs.org
AY Kornilova, F Bihel, C Das… - Proceedings of the …, 2005 - National Acad Sciences
… Photoprobes were prepared by replacing the sixth residue of the peptides with 4-benzoyl-d-phenylalanine (Bpa; Sigma). Biotin (Sigma) was coupled to the N terminus of the d-13 after it …
Number of citations: 232 www.pnas.org
S Els, E Schild, PS Petersen, TM Kilian… - Journal of medicinal …, 2012 - ACS Publications
The ghrelin receptor displays a high constitutive activity suggested to be involved in the regulation of appetite and food intake. Here, we have created peptides with small changes in the …
Number of citations: 53 pubs.acs.org
CBP Oliveira, SRS Veloso, EMS Castanheira… - Soft Matter, 2022 - pubs.rsc.org
… This was followed by an amide coupling reaction with Boc-4-benzoyl-D-phenylalanine (Boc-D-BPhe-OH) in the presence of HBTU to afford Boc-D-BPhe-D-HPhe-OMe (4). Removal of …
Number of citations: 8 pubs.rsc.org
BN Tse, TM Snyder, Y Shen, DR Liu - Journal of the American …, 2008 - ACS Publications
DNA-templated organic synthesis enables the translation, selection, and amplification of DNA sequences encoding synthetic small-molecule libraries. Previously we described the DNA-…
Number of citations: 183 pubs.acs.org
MS Wolfe - Medicinal Chemistry Research, 2020 - Springer
The membrane-embedded γ-secretase complex carries out hydrolysis within the lipid bilayer in proteolyzing nearly 100 different membrane protein substrates. Among these substrates, …
Number of citations: 3 link.springer.com
MS Wolfe - Molecules, 2021 - mdpi.com
… Photoreactive 4-benzoyl-d-phenylalanine residues are blue, and linker-biotin moieties are … Photoreactive 4-benzoyl-d-phenylalanine residues are blue, and linker-biotin moieties are in …
Number of citations: 15 www.mdpi.com
MR Karver - 2009 - search.proquest.com
Gold (I) compounds have been used in the United States for nearly 80 years in the treatment of rheumatoid arthritis (RA). However, the advancement of gold-based therapeutics has …
Number of citations: 0 search.proquest.com
NT Brian, TM Snyder, Y Shen… - Journal of the American …, 2008 - ncbi.nlm.nih.gov
DNA-templated organic synthesis enables the translation, selection, and amplification of DNA sequences encoding synthetic small-molecule libraries. Previously we described the DNA-…
Number of citations: 2 www.ncbi.nlm.nih.gov

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